N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide is a compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine group. Finally, the compound is coupled with 3-methoxybenzoyl chloride to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Chemical Reactions Analysis
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a benzamide group, which may result in different biological activities.
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide: This compound has a diphenylacetamide group, which may confer different chemical and biological properties.
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide: This compound is structurally similar but lacks the methoxy group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-4-2-3-15(13-17)20(25)22-11-12-27-19-10-9-18(23-24-19)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZOKVJRFBUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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